2,5-Difluoro-4-(phenylmethoxy)benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

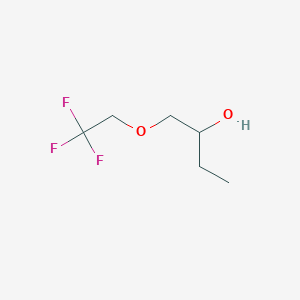

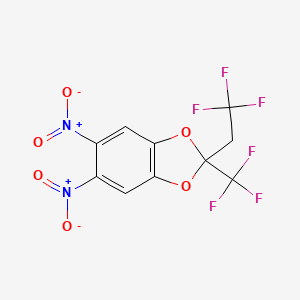

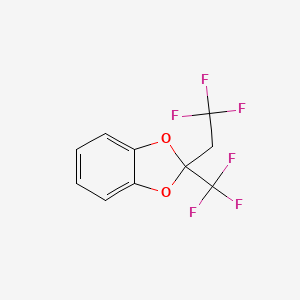

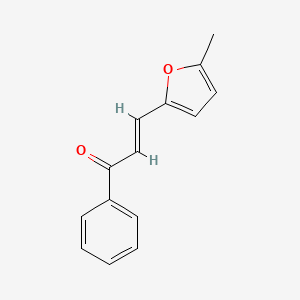

“2,5-Difluoro-4-(phenylmethoxy)benzaldehyde” is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 4-(benzyloxy)-2,5-difluorobenzaldehyde .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 248.23 . The compound is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available from the search results.Wissenschaftliche Forschungsanwendungen

Polymer Synthesis and Characterization :

- Neilson et al. (2008) explored the synthesis of highly fluorescent phenylene vinylene polymers using a related compound, 4-(Trifluorovinyloxy)benzaldehyde. These polymers exhibit excellent thermal stability and high fluorescence, making them potential candidates for advanced material applications (Neilson, Budy, Ballato, & Smith, 2008).

Catalysis and Fluorination Reactions :

- Tamura et al. (1999) investigated the use of silicon tetrafluoride as a catalyst in reactions involving xenon difluoride for the fluorination of benzaldehydes, demonstrating enhanced reaction efficiency (Tamura, Takagi, Quan, & Sekiya, 1999).

Enzymatic Oxidation Studies :

- Moonen et al. (2005) reported on the enzymatic Baeyer–Villiger oxidation of fluorobenzaldehydes, including difluorobenzaldehydes, catalyzed by the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO). This study highlights the selectivity and efficiency of enzymatic processes in handling fluorinated compounds (Moonen, Westphal, Rietjens, & Berkel, 2005).

Organic Synthesis Applications :

- Abdelhamid et al. (2021) and Ibarra et al. (2021) both investigated the synthesis and copolymerization of novel trisubstituted ethylenes, including difluoro ring-substituted phenylcyanoacrylates. These studies contribute to the development of new materials with tailored properties (Abdelhamid et al., 2021); (Ibarra et al., 2021).

Material Science and Advanced Synthesis :

- Partenheimer & Grushin (2001) explored the catalytic air-oxidation of 5-Hydroxymethylfurfural, comparing it with the oxidation of benzyl alcohol to benzaldehyde. This research contributes to understanding the oxidation processes of various aldehydes including difluorobenzaldehydes (Partenheimer & Grushin, 2001).

Corrosion Inhibition Studies :

- Emregül & Hayvalı (2006) explored the corrosion inhibiting action of a Schiff base compound derived from 4-hydroxy-3-methoxy-benzaldehyde, demonstrating its effectiveness in protecting steel in acidic environments. This highlights the potential of benzaldehyde derivatives in industrial applications (Emregül & Hayvalı, 2006).

Safety and Hazards

The safety information available indicates that “2,5-Difluoro-4-(phenylmethoxy)benzaldehyde” is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2,5-difluoro-4-phenylmethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQMDQSECDSZEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)